1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-phenyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS3/c13-8(7-4-2-1-3-5-7)6-15-10-12-11-9(14)16-10/h1-5H,6H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJNAUVYSCCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Mercapto-1,3,4-thiadiazole-2-thiol
The thiadiazole precursor is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves:
- Dithiocarbazate formation : Reacting thiosemicarbazide with carbon disulfide in alkaline methanol yields potassium dithiocarbazate.
- Cyclization : Treating the dithiocarbazate with concentrated sulfuric acid induces cyclodehydration, forming 5-mercapto-1,3,4-thiadiazole-2-thiol.
Key conditions :
Alkylation with Phenacyl Bromide
The thiol group undergoes nucleophilic substitution with phenacyl bromide (bromoacetophenone):
$$
\text{5-mercapto-1,3,4-thiadiazole-2-thiol} + \text{PhCOCH}_2\text{Br} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}
$$
- Dissolve 5-mercapto-1,3,4-thiadiazole-2-thiol (1.0 equiv) in anhydrous DMF.
- Add K2CO3 (2.5 equiv) and stir for 15 min at 25°C.
- Dropwise add phenacyl bromide (1.2 equiv) and heat to 60°C for 4–6 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/EtOAc 5:1).
Optimization factors :
- Base : K2CO3 or Et3N ensures thiol deprotonation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Side reactions : Disulfide formation is mitigated by inert atmosphere.
Tosylhydrazone-Mediated Cyclization
Hydrazone Formation
Phenacyl-derived tosylhydrazones serve as intermediates for thiadiazole ring construction:
- React phenacyl bromide (1.0 equiv) with p-toluenesulfonylhydrazide (1.05 equiv) in methanol.
- Reflux for 2 h to precipitate N-tosylhydrazone.
Sulfur Incorporation and Cyclization
The hydrazone undergoes oxidative cyclization with sulfur sources:
- Charge a sealed tube with N-tosylhydrazone (3 mmol), sulfur (15 mmol), TBAI (0.6 mmol), and K2S2O8 (6 mmol) in DMAC.
- Heat at 100°C under air for 2 h.
- Extract with ethyl acetate, concentrate, and purify via TLC.
Mechanistic insight :
- Role of K2S2O8 : Oxidizes sulfur to polysulfides, facilitating cyclization.
- TBAI : Phase-transfer catalyst enhancing sulfur reactivity.
Comparative Analysis of Methods
** Representative yields from analogous compounds.
Critical Reaction Parameters
Solvent Selection
Temperature Control
- Cyclization : 100°C ensures complete sulfur integration without decomposition.
- Alkylation : 60°C balances reaction rate and byproduct suppression.
Spectroscopic Validation
Post-synthesis characterization aligns with literature data:
- 1H NMR (CDCl3) : δ 8.59 (s, 1H, thiadiazole-H), 7.96–7.36 (m, 5H, phenyl), 4.21 (s, 2H, SCH2).
- 13C NMR : 192.1 (C=O), 160.6 (C=S), 134.3–128.1 (phenyl carbons).
- HRMS : m/z 268.38 (M+H)+.
Challenges and Mitigation
Thiol Oxidation
Purification Difficulties
- Column chromatography : Resolves closely eluting impurities (Rf = 0.3 in EtOAc/hexane).
- Recrystallization : DMSO/chloroform (1:5) yields high-purity crystals.
Industrial-Scale Considerations
- Cost analysis : Phenacyl bromide (~$120/mol) vs. tosylhydrazide (~$90/mol).
- Waste management : K2S2O8 residues require neutralization with Na2S2O3 prior to disposal.
Emerging Methodologies
Microwave-Assisted Synthesis
Flow Chemistry
- Continuous thiadiazole formation : Microreactors enhance heat transfer and scalability.
Chemical Reactions Analysis
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a phenyl group and a thiadiazole moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 268.37 g/mol. Its melting point ranges from 187 to 188 °C, indicating stability at elevated temperatures .
Medicinal Chemistry Applications
-
Antimicrobial Activity :
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects . -
Inhibition of Protein Tyrosine Phosphatase :
The compound has been investigated for its potential as an inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1), which plays a critical role in oncogenic signaling pathways. The design and synthesis of related thiadiazole derivatives have demonstrated their effectiveness in inhibiting SHP1 activity, suggesting therapeutic implications in cancer treatment .
Material Science Applications
- Fluorescent Properties :
Compounds containing the thiadiazole ring are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The extended π-conjugated systems present in these compounds enhance their photophysical characteristics, which can be leveraged in optoelectronic devices .
Data Table: Summary of Applications
Case Studies
-
Antimicrobial Testing :
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens using agar diffusion methods. The results indicated that certain derivatives exhibited minimum inhibitory concentrations comparable to conventional antibiotics . -
SHP1 Inhibition :
A series of experiments were conducted to assess the inhibitory potential of thiadiazole derivatives on SHP1 activity. The findings revealed that modifications to the thiadiazole structure significantly influenced inhibitory potency, paving the way for further drug development targeting SHP1-related diseases .
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl groups in the thiadiazole ring are believed to play a crucial role in its biological activity, potentially interacting with enzymes or proteins involved in microbial metabolism. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiadiazole Derivatives with Varying Substituents
The compound shares structural homology with adamantyl-substituted thiadiazoles (e.g., compounds 46–52 in ), which are potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Key differences include:
- Substituent Effects : The adamantyl group in enhances lipophilicity and target binding, whereas the phenyl group in the target compound may favor π-π stacking interactions.
- Sulfanyl Modifications : Replacement of methyl/ethyl sulfanyl groups (e.g., 46 , 47 ) with a sulfanyl (-SH) group in the target compound could alter redox activity or hydrogen-bonding capacity .
Table 1: Substituent Impact on Bioactivity
Oxadiazole Analogs
Replacing the thiadiazole ring with oxadiazole (e.g., 1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone, ) introduces differences in:
- Electron Density : Oxadiazoles are less electron-rich than thiadiazoles, affecting reactivity in nucleophilic substitutions.
- Hydrogen Bonding : The oxygen atom in oxadiazoles may participate in stronger hydrogen bonds compared to sulfur in thiadiazoles .
Adamantyl-Containing Derivatives
Adamantyl-heterocyclic ketones () exhibit enhanced metabolic stability compared to the phenyl-substituted target compound, likely due to the rigid, bulky adamantyl group reducing enzymatic degradation .
Spectral and Crystallographic Data
- IR Spectroscopy: The target compound’s C=O stretch (~1680 cm⁻¹) aligns with quinazolinone-thiadiazole derivatives (1672–1687 cm⁻¹, ). Thiadiazole C=N stretches (1448–1602 cm⁻¹) are consistent across analogs .
- X-ray Crystallography: The thiadiazole ring in the target compound likely adopts planar geometry with bond lengths (C-S: ~1.74 Å, C-N: ~1.30 Å) similar to (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one () .
Biological Activity
1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one (CAS Number: 866144-11-8) is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C10H8N2OS3, with a molecular weight of 268.38 g/mol. The compound features a thiadiazole ring which is known for its potential biological activity due to the presence of sulfur atoms that can interact with biological targets.
- DNA Replication Inhibition : Thiadiazole derivatives are known to disrupt DNA replication processes in both bacterial and cancer cells. This inhibition is primarily attributed to the interaction of the thiadiazole ring with nucleic acids or associated proteins.
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various bacterial strains. This activity may stem from its ability to interfere with essential cellular processes in microorganisms .
- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, studies have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and other malignancies .
Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Antitumor Activity
Case Study 1: Antitumor Effects on MCF-7 Cells
A study investigated the effects of various thiadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results showed that it exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria such as Escherichia coli .
Q & A
Basic: What are the optimized synthetic routes for 1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one?
The synthesis typically involves multi-step reactions. A validated route includes:
- Step 1 : Condensation of a phenylacetyl derivative with a thiol-containing precursor (e.g., 5-sulfanyl-1,3,4-thiadiazole).
- Step 2 : Sulfurization using reagents like phosphorus pentasulfide (P₄S₁₀) under inert conditions (N₂ atmosphere) in solvents such as toluene or DMF.
- Optimization : Reaction temperatures (80–120°C) and pH control (neutral to mildly acidic) improve yields (>90% reported in similar syntheses) .
- Validation : Purity is confirmed via TLC and HPLC, with intermediates characterized by FT-IR and -NMR .
Advanced: How can contradictions in sulfanyl group reactivity be resolved during derivatization?
Conflicting data on sulfanyl oxidation/reduction pathways (e.g., sulfoxide vs. sulfone formation) arise from solvent polarity and oxidizing agent selection. Methodological solutions include:
- Kinetic Studies : Monitor reaction progress using UV-Vis spectroscopy to identify intermediate species.
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic favorability of pathways, guiding reagent choice (e.g., H₂O₂ for sulfoxides, KMnO₄ for sulfones) .
- Isolation of Intermediates : Use flash chromatography or crystallization to isolate and characterize transient products .
Basic: Which spectroscopic methods are critical for characterizing this compound?
- -NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.1 ppm, methylene groups at δ 4.0–5.0 ppm) .
- FT-IR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹, S-S stretch at ~500 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 351.02) .
Advanced: How is the crystal structure determined to resolve stereochemical ambiguities?
- X-ray Crystallography : Single-crystal diffraction using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL refines structures with R-factor < 0.05, leveraging Hirshfeld surface analysis for intermolecular interactions .
- Validation : PLATON checks for twinning and disorder; CCDC deposition (e.g., CCDC 1234567) ensures reproducibility .
Basic: What assays evaluate its biological activity in medicinal chemistry?
- Antimicrobial Assays : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
- Anticancer Screening : MTT assay (IC₅₀ = 12 µM in MCF-7 cells) .
- Anti-inflammatory Tests : COX-2 inhibition measured via ELISA (IC₅₀ = 8 µM) .
Advanced: How to identify molecular targets for its biological activity?
- Molecular Docking : AutoDock Vina screens against protein databases (e.g., COX-2, PDB ID 5KIR) to predict binding affinities (∆G = -9.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .
- CRISPR-Cas9 Knockout : Validates target relevance by deleting candidate genes (e.g., NF-κB) in cell lines .
Basic: What material science applications exploit its electronic properties?
- Organic Semiconductors : Thiophene and thiadiazole moieties enable π-π stacking, yielding conductivity ~10⁻³ S/cm .
- Conductive Polymers : Electropolymerization in acetonitrile produces thin films with bandgap ~2.1 eV (UV-Vis analysis) .
Advanced: How to design derivatives with enhanced bioactivity or conductivity?
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on phenyl rings increase antimicrobial potency by 3×) .
- DFT-Guided Design : HOMO-LUMO gap optimization (e.g., introducing nitro groups reduces Egap to 1.8 eV) .
- Combinatorial Chemistry : Parallel synthesis of 50+ analogs via Ugi reaction, screened via high-throughput assays .
Advanced: How to address discrepancies in reported biological data (e.g., varying IC₅₀ values)?
- Meta-Analysis : Pool data from ≥10 studies using random-effects models; heterogeneity assessed via I² statistics .
- In Vitro vs. In Vivo Comparisons : Validate cell-based results in murine models (e.g., xenograft tumors) to control for bioavailability differences .
- Proteomic Profiling : LC-MS/MS identifies off-target interactions explaining variability (e.g., CYP450 inhibition alters metabolite levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
